molecular formula C6H6N2O2 B1349354 3,5-Dimethylisoxazol-4-yl isocyanate CAS No. 131825-41-7

3,5-Dimethylisoxazol-4-yl isocyanate

Cat. No. B1349354
CAS RN: 131825-41-7
M. Wt: 138.12 g/mol
InChI Key: JJQYAGYVYNMYGE-UHFFFAOYSA-N
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Description

3,5-Dimethylisoxazol-4-yl isocyanate (DMIT) is a type of isocyanate used in organic synthesis and industrial products. It is a versatile reagent that is used in a wide variety of reactions and can be used to synthesize a variety of compounds. DMIT is a highly reactive compound and has been extensively studied for its potential applications in a variety of scientific fields.

Scientific Research Applications

Synthesis of Potent BRD4 Inhibitors

The compound has been used in the design and synthesis of derivatives that act as potent inhibitors of BRD4 . BRD4 inhibitors have shown promising potential in cancer therapy .

Anti-Breast Cancer Activity

One of the synthesized derivatives, DDT26, demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . This suggests the potential of these derivatives in the treatment of breast cancer .

3. Modulation of c-MYC and γ-H2AX Expression DDT26 was shown to modulate the expression of c-MYC and γ-H2AX . This modulation can induce DNA damage, which is a crucial step in the treatment of cancer .

4. Inhibition of Cell Migration and Colony Formation DDT26 also inhibits cell migration and colony formation . This is important in preventing the spread of cancer cells .

Induction of Cell Cycle Arrest

The compound DDT26 can induce cell cycle arrest at the G1 phase in MCF-7 cells . This can prevent the cells from dividing and proliferating .

Inhibition of PARP1

Interestingly, the phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 . PARP1 is an important target in cancer therapy .

These are just a few of the many potential applications of “3,5-Dimethylisoxazol-4-yl isocyanate” in scientific research. It’s clear that this compound and its derivatives could play a significant role in the development of new therapeutic agents for cancer treatment .

properties

IUPAC Name

4-isocyanato-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-6(7-3-9)5(2)10-8-4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQYAGYVYNMYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371243
Record name 4-Isocyanato-3,5-dimethyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isocyanato-3,5-dimethyl-1,2-oxazole

CAS RN

131825-41-7
Record name 4-Isocyanato-3,5-dimethyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethylisoxazole-4-isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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